BenchChemオンラインストアへようこそ!

MKC-1

PKC inhibition Kinase selectivity Bisindolylmaleimide SAR

MKC-1 (Ro-31-7453) is a unique bisindolylmaleimide that inhibits mitosis via tubulin/importin β binding, not PKC. Orally bioavailable with Phase 2 clinical data. Ideal for apoptosis/cell cycle studies in xenograft models, including MDR lines. ≥98% purity ensures reproducible results.

Molecular Formula C22H16N4O4
Molecular Weight 400.4 g/mol
CAS No. 125313-92-0
Cat. No. B1683996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMKC-1
CAS125313-92-0
Synonyms1H-pyrrole-2,5-dione, 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-
Ro 31-7453
Molecular FormulaC22H16N4O4
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C
InChIInChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28)
InChIKeyOVSKGTONMLKNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CAS 125313-92-0 (MKC-1 / Ro-31-7453): A Bisindolylmaleimide Cell Cycle Inhibitor with Distinct Tubulin and Importin β Binding Activity


The compound with CAS number 125313-92-0, chemically designated 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a synthetic small-molecule bisindolylmaleimide derivative [1]. It is also known by the development codes MKC-1 and Ro-31-7453 [2]. While structurally belonging to the bisindolylmaleimide class originally developed as protein kinase C (PKC) inhibitors, this specific compound is characterized primarily as an orally bioavailable cell cycle inhibitor . Its mechanism of action is differentiated from classical PKC-inhibiting bisindolylmaleimides by its potent binding to tubulin (at the colchicine-binding site) and members of the importin β family, leading to disruption of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent apoptosis [3].

Why CAS 125313-92-0 Cannot Be Replaced by Generic Bisindolylmaleimide PKC Inhibitors


Substitution of CAS 125313-92-0 (MKC-1) with other bisindolylmaleimide analogs such as Bisindolylmaleimide I (GF109203X) or Bisindolylmaleimide IX (Ro-31-8220) is not scientifically valid due to fundamentally divergent primary mechanisms of action [1]. While GF109203X and Ro-31-8220 act as potent, ATP-competitive PKC inhibitors with IC50 values in the low nanomolar range (e.g., 8-20 nM for classical PKC isoforms) [2], MKC-1 exhibits comparatively weak PKC inhibition (IC50 ≈ 1100 nM for PKCβ) [3]. The therapeutic efficacy of MKC-1 is instead driven by its high-affinity binding to tubulin and importin β, which arrests mitosis, combined with inhibition of the Akt/mTOR survival pathway [4]. Consequently, substituting MKC-1 with a generic bisindolylmaleimide PKC inhibitor would eliminate the primary tubulin/importin β-mediated antimitotic activity that defines its preclinical and clinical profile, leading to a loss of expected cell cycle arrest and apoptosis induction.

Quantitative Differentiation of CAS 125313-92-0: Comparative Evidence Against Bisindolylmaleimide Analogs


Divergent Primary Pharmacology: MKC-1 Is a Weak PKC Inhibitor Compared to Potent Bisindolylmaleimide PKC Inhibitors

Unlike classical bisindolylmaleimide PKC inhibitors such as GF109203X (Bisindolylmaleimide I) and Ro-31-8220 (Bisindolylmaleimide IX), which exhibit single-digit to sub-100 nM IC50 values against PKC isoforms, MKC-1 (CAS 125313-92-0) demonstrates weak PKC inhibitory activity. BindingDB reports an IC50 of 1,100 nM for MKC-1 against rat PKCβ [1]. In contrast, under comparable in vitro kinase assay conditions, GF109203X inhibits PKCα with an IC50 of 8 nM and PKCε with an IC50 of 12 nM, while Ro-31-8220 exhibits IC50 values of 4 nM and 8 nM for the same isoforms, respectively [2]. This ~100- to 275-fold difference in PKC potency indicates that MKC-1 should not be classified or selected as a PKC inhibitor.

PKC inhibition Kinase selectivity Bisindolylmaleimide SAR

Mechanism-Driven Antiproliferative Activity: Tubulin and Importin β Binding Versus PKC Inhibition

The antimitotic activity of MKC-1 is mediated through direct binding to tubulin (at the colchicine-binding site) and importin β, a mechanism not shared by classical bisindolylmaleimide PKC inhibitors [1]. MKC-1 demonstrates potent, dose-dependent antiproliferative activity against a broad panel of tumor cell lines, with reported IC50 values ranging from 20 to 400 nM [2]. For comparative context, the microtubule-targeting agent colchicine inhibits β-tubulin polymerization with an IC50 of 3 nM, while the PKC inhibitor Bisindolylmaleimide IV exhibits PKC inhibition with IC50 values from 100 to 550 nM but lacks direct tubulin-binding activity [3]. MKC-1's activity against multidrug-resistant cell lines further distinguishes its antimitotic mechanism [4].

Cell cycle arrest Antimitotic Tubulin polymerization Antiproliferative

Oral Bioavailability: A Pharmacokinetic Advantage Over Many Preclinical Bisindolylmaleimides

MKC-1 (CAS 125313-92-0) is characterized as an orally bioavailable small molecule [1]. In vivo, daily oral administration of MKC-1 at 200 mg/kg significantly increased the median survival time of mice bearing Caki-1 renal cell carcinoma xenografts [2]. This oral activity enabled its advancement to Phase 2 clinical trials in multiple solid tumor indications, including pancreatic, breast, and non-small cell lung cancers [3]. While other bisindolylmaleimides such as Enzastaurin (LY317615) are also orally bioavailable, many widely used research-grade bisindolylmaleimide PKC inhibitors (e.g., GF109203X, Ro-31-8220) are primarily utilized in vitro or via parenteral administration due to limited oral bioavailability .

Oral bioavailability Pharmacokinetics In vivo efficacy

Structural Determinant of Divergent Activity: The 6-Nitroindole Moiety

MKC-1 contains a distinctive 6-nitro substituent on one of its indole rings (1-methyl-6-nitro-1H-indol-3-yl), which is absent in the majority of classical bisindolylmaleimide PKC inhibitors such as GF109203X and Bisindolylmaleimide II . Structure-activity relationship (SAR) studies on bisindolylmaleimides have established that cationic substituents at the indole nitrogen increase PKC inhibitory potency, while modifications to the indole ring system can profoundly shift target engagement away from PKC toward alternative cellular targets [1]. The 6-nitro substitution in MKC-1 correlates with its markedly reduced PKC inhibitory activity (IC50 ≈ 1100 nM) relative to unsubstituted or differently substituted analogs, while conferring the tubulin and importin β binding activity that defines its antimitotic mechanism [2].

Structure-activity relationship 6-Nitroindole Bisindolylmaleimide derivatization

Clinical Development Stage: Phase 2 Validation for Anticancer Applications

MKC-1 (CAS 125313-92-0) advanced to Phase 2 clinical trials across multiple solid tumor and hematologic malignancy indications, including advanced endometrial cancer, recurrent ovarian cancer, unresectable pancreatic cancer, non-small cell lung cancer, advanced breast cancer, acute lymphoblastic leukemia, and acute myeloid leukemia [1]. In a Phase 2 study of oral MKC-1 in patients with unresectable or metastatic pancreatic cancer, the compound was evaluated as an inhibitor of importin-β, tubulin, and the mTOR pathway [2]. By contrast, widely used research-grade bisindolylmaleimide PKC inhibitors such as GF109203X and Ro-31-8220 have not advanced to clinical development and remain exclusively preclinical research tools [3].

Clinical development Phase 2 trial Anticancer agent

CAS 125313-92-0: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Investigation of PKC-Independent Antimitotic Mechanisms

MKC-1 is optimally suited for studies designed to interrogate cell cycle arrest and apoptosis induction via mechanisms independent of PKC inhibition. As established in Section 3, MKC-1 exhibits weak PKC inhibitory activity (IC50 ≈ 1100 nM) [1] but potent tubulin and importin β binding that arrests mitosis. This profile allows researchers to distinguish antimitotic effects from PKC-mediated signaling, which cannot be achieved using classical bisindolylmaleimides such as GF109203X or Ro-31-8220 that potently inhibit PKC at low nanomolar concentrations [2].

In Vivo Antitumor Efficacy Studies Requiring Oral Dosing

For in vivo tumor xenograft or syngeneic models where oral administration is required or preferred, MKC-1 provides a validated option with documented pharmacokinetic and efficacy data. As noted in Section 3, MKC-1 is orally bioavailable and daily oral dosing at 200 mg/kg significantly increases median survival in Caki-1 renal cell xenograft models [3]. This contrasts with many research-grade bisindolylmaleimide PKC inhibitors, which lack established oral bioavailability and require parenteral administration or specialized formulation.

Translational Oncology Research Leveraging Clinically Validated Compounds

Research programs focused on translational oncology or biomarker-driven patient selection may benefit from MKC-1's clinical development history. As documented in Section 3, MKC-1 progressed to Phase 2 clinical trials in multiple solid tumor and hematologic malignancy indications, providing a body of human safety, tolerability, and pharmacokinetic data unavailable for most bisindolylmaleimide analogs [4]. This clinical validation supports its use as a reference compound in studies bridging preclinical findings to potential therapeutic applications.

Investigation of Tubulin-Colchicine Site Binding Agents with Multidrug-Resistant Cell Activity

MKC-1 demonstrates activity against multidrug-resistant (MDR) tumor cell lines, a property reported for this specific bisindolylmaleimide derivative [5]. Its binding to the colchicine site on tubulin, combined with importin β inhibition, distinguishes it from other tubulin-binding agents such as taxanes or vinca alkaloids. Researchers studying MDR mechanisms or seeking to overcome resistance to conventional antimitotic chemotherapy should consider MKC-1 for comparative profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MKC-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.